![molecular formula C10H16N4O3 B2398547 6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 924834-96-8](/img/structure/B2398547.png)
6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-AEMPD, is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in a variety of scientific fields. 6-AEMPD has been found to possess a number of unique properties, including its ability to act as a substrate for enzymes and its ability to act as a ligand for metal ions. This makes it a valuable tool for researchers in many areas of science, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives are recognized for their wide range of pharmacological activities. They are foundational structures in numerous drugs, exhibiting anticancer, antiviral, antibacterial, and anti-inflammatory properties. The structural versatility of pyrimidines allows for the synthesis of compounds with various substitutions to treat diverse diseases. A review highlights the broad-spectrum activities of pyrimidine analogs, underscoring their significance in drug discovery and development (JeelanBasha & Goudgaon, 2021).
Morpholine Derivatives and Their Pharmacological Profile
The morpholine moiety, present in various organic compounds, has been extensively explored for its pharmacological potential. Morpholine derivatives display a broad spectrum of pharmacological activities, making them valuable in chemical design for diverse therapeutic applications. This encompasses a detailed discussion on the development and methodologies of morpholine and pyran analogs, revealing their significant pharmacophoric activities (Asif & Imran, 2019).
Pyrimidine and Morpholine in Synthesis and Biological Activity
The synthesis and biological activities of pyrimido[4,5-b]quinolines starting from barbituric acids demonstrate the incorporation of fused heterocycles in pyrimidine nuclei to enhance biological activity. This research outlines a novel method for synthesizing a variety of 1,3-diaryl-5-hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines, contributing to the therapeutic importance of these compounds (Nandha Kumar et al., 2001).
Structural Activity Relationships of Pyrimidine Derivatives
Understanding the structural activity relationships (SAR) of pyrimidine derivatives aids in the design of novel compounds with enhanced biological activities. A review focused on SAR analysis of pyrimidine derivatives provides insights into the synthesis of novel analogs for various pharmacological activities, including anti-inflammatory effects (Rashid et al., 2021).
properties
IUPAC Name |
6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c11-8-7-9(15)12-10(16)14(8)2-1-13-3-5-17-6-4-13/h7H,1-6,11H2,(H,12,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQSMKLZQUKEDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=CC(=O)NC2=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-(2-morpholin-4-ylethyl)pyrimidine-2,4(1H,3H)-dione |
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